N-(2-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-(2-chlorobenzyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O3 and its molecular weight is 361.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0941671 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that kinases, such as those in the ck1 family, phosphorylate key regulatory molecules involved in various cellular processes . These processes include cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
Kinases typically function by adding a phosphate group to their target molecules, thereby altering their activity, localization, and function . This phosphorylation can influence various signaling pathways, potentially affecting cell survival and tumorigenesis .
Biochemical Pathways
Kinases are known to regulate key signaling pathways critically involved in tumor progression . For instance, they can influence pathways related to central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
These properties are strongly influenced by the physicochemical parameters of a drug . Understanding these properties is crucial as they can impact the bioavailability of the drug, influencing its therapeutic effectiveness.
Result of Action
Kinases like those in the ck1 family have been shown to regulate various cellular processes, including cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation . These processes can be influenced by the phosphorylation of target molecules by the kinase.
Action Environment
It is known that various factors, including the cellular environment and the presence of other molecules, can influence the activity of kinases .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-20-14-13(15(24)21(2)16(20)25)22(9-19-14)8-12(23)18-7-10-5-3-4-6-11(10)17/h3-6,9H,7-8H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIQVXPUPFSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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